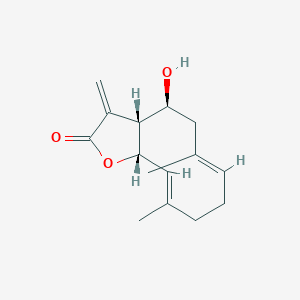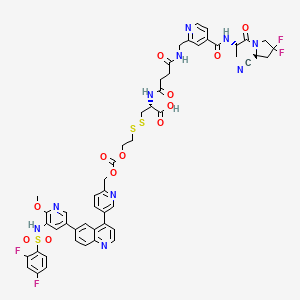
Fap-PI3KI1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fap-PI3KI1 is a novel compound that targets fibroblast activation protein (FAP) and inhibits phosphatidylinositol 3-kinase (PI3K). This compound has shown promise in reducing fibrosis and extending life in mouse models of idiopathic pulmonary fibrosis (IPF) . This compound is designed to specifically target myofibroblasts, which are cells activated by transforming growth factor-β (TGFβ) in fibrotic tissue and secrete collagen and other fibrosis-causing proteins in a PI3K-dependent manner .
準備方法
The preparation of Fap-PI3KI1 involves conjugating a ligand for fibroblast activation protein (FAPL) to a PI3K inhibitor. The PI3K inhibitor is derivatized from omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor . The synthesis process includes the use of a disulfide bond, which is cleaved in the reductive endosomal environment to attach the PI3K inhibitor to FAPL . This method ensures that the compound is specifically taken up by FAP-expressing cells .
化学反応の分析
Fap-PI3KI1 undergoes several types of chemical reactions, primarily involving its interaction with FAP-expressing cells. The compound is internalized by these cells and retains efficacy after the drug is removed . The major product formed from these reactions is the inhibition of collagen production and reduction of fibrosis . Common reagents and conditions used in these reactions include the use of disulfide bonds and reductive endosomal environments .
科学的研究の応用
Fap-PI3KI1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3K and its effects on collagen production . In biology, it is used to understand the role of FAP in fibrotic tissues and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for idiopathic pulmonary fibrosis and other fibrotic diseases .
作用機序
The mechanism of action of Fap-PI3KI1 involves its specific targeting of FAP-expressing myofibroblasts. The compound is internalized by these cells through endocytosis, where the disulfide bond is cleaved in the reductive endosomal environment, releasing the PI3K inhibitor . This inhibition of PI3K reduces collagen production and other signs of fibrosis, such as the expression of α-smooth muscle actin . The molecular targets and pathways involved include the PI3K pathway and the TGFβ signaling pathway .
類似化合物との比較
Fap-PI3KI1 is unique in its specific targeting of FAP-expressing cells and its dual inhibition of PI3K and mTOR. Similar compounds include omipalisib (GSK2126458), which is a dual PI3K/mTOR inhibitor, and other PI3K inhibitors that have been used in clinical trials for IPF . this compound’s targeted delivery to FAP-expressing cells reduces the toxicity associated with PI3K inhibitors and enhances its efficacy in reducing fibrosis .
特性
分子式 |
C52H48F4N10O12S3 |
|---|---|
分子量 |
1177.2 g/mol |
IUPAC名 |
(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyridin-2-yl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]pyridin-2-yl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1 |
InChIキー |
DXXIUVWNTLDCDL-QWSSMIDASA-N |
異性体SMILES |
C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
正規SMILES |
CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


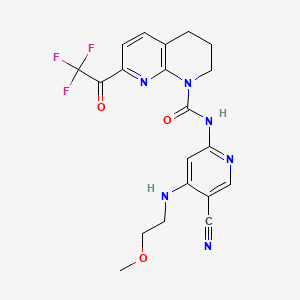
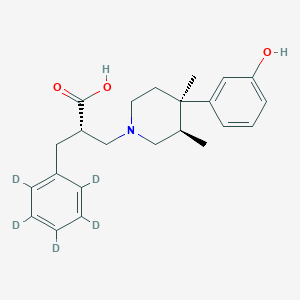
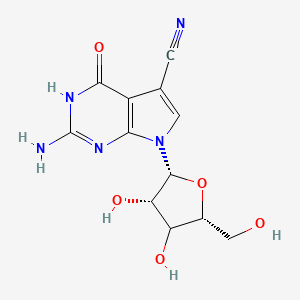
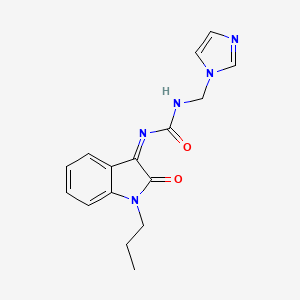
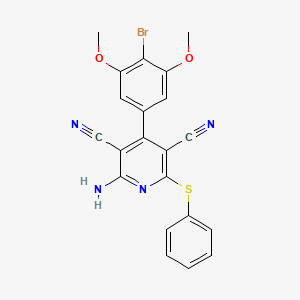
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
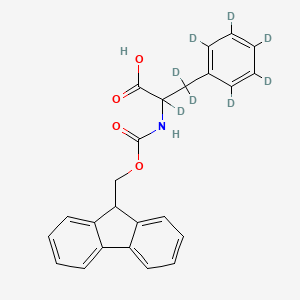


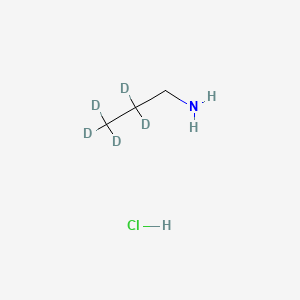
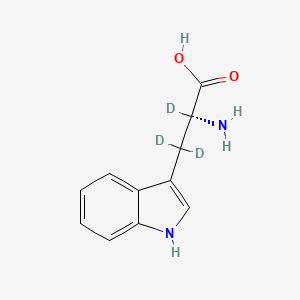
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
